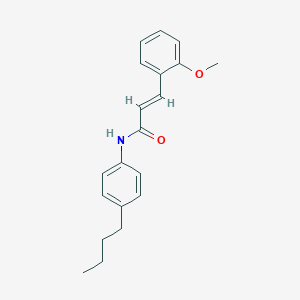
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide, also known as BPP-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of N-acylhydrazones and has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties.
作用機序
The exact mechanism of action of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide is not fully understood. However, it has been proposed that (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has been shown to exhibit a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in animal models of inflammation. (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has also been shown to reduce the levels of prostaglandins and nitric oxide (NO), which are mediators of inflammation and pain. In addition, (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
実験室実験の利点と制限
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. However, there are also some limitations to the use of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide in lab experiments. It has a low solubility in water, which can limit its use in some experimental setups. In addition, the exact mechanism of action of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide. One direction is to further elucidate the mechanism of action of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide. This could involve studying the effects of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide on specific signaling pathways involved in inflammation, pain, and cancer. Another direction is to study the pharmacokinetics and pharmacodynamics of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide in animal models and humans. This could help to determine the optimal dosing and administration schedule for (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide in therapeutic applications. Finally, there is potential for the development of (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide derivatives with improved solubility and potency.
合成法
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-butylbenzohydrazide with 2-methoxybenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then subjected to a Wittig reaction with triphenylphosphine and benzyl bromide to obtain the final product, (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide.
科学的研究の応用
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. (2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models of cancer.
特性
製品名 |
(2E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
|---|---|
分子式 |
C20H23NO2 |
分子量 |
309.4 g/mol |
IUPAC名 |
(E)-N-(4-butylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H23NO2/c1-3-4-7-16-10-13-18(14-11-16)21-20(22)15-12-17-8-5-6-9-19(17)23-2/h5-6,8-15H,3-4,7H2,1-2H3,(H,21,22)/b15-12+ |
InChIキー |
GNCFPVVEQLEANU-NTCAYCPXSA-N |
異性体SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC |
正規SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)

![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)
![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)
![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)



![2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B254681.png)
![4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide](/img/structure/B254684.png)